5-Bromoindole-3-carboxaldehyde

Overview

Description

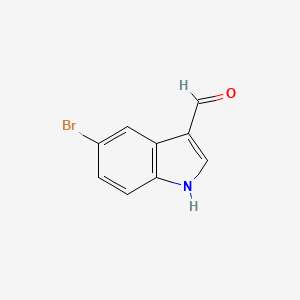

5-Bromoindole-3-carboxaldehyde is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of indole, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 5-position and an aldehyde group at the 3-position of the indole ring makes this compound unique. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromoindole-3-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-bromoindole with glyoxylic acid. The reaction typically occurs under acidic conditions, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoindole-3-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 5-Bromoindole-3-carboxylic acid.

Reduction: 5-Bromoindole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Bromoindole-3-carboxaldehyde serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.

- Antimicrobial Activity : A study highlighted that this compound significantly inhibits quorum sensing in Pseudomonas aeruginosa, a pathogen responsible for various infections. The compound showed considerable inhibition of virulence factors such as pyocyanin, elastase, and protease at concentrations as low as 50 μg/ml, indicating its potential as an anti-virulence agent .

- Quorum Sensing Inhibition : Research demonstrated that bromination of indole carboxaldehydes, including this compound, enhances their ability to inhibit quorum sensing mechanisms in bacteria. The IC50 value for this compound was significantly lower than that of its non-brominated counterparts, suggesting increased potency due to bromination .

Synthesis of Fluorescent Probes

This compound is utilized in developing fluorescent probes for biological imaging and diagnostics. Its ability to form stable derivatives with fluorescent properties makes it suitable for tracking biological processes.

- Fluorescent Labeling : The compound can be modified to create fluorescently labeled biomolecules that are useful in cellular imaging and tracking cellular activities. This application is particularly relevant in cancer research and drug development.

Table 1: Summary of Biological Activities

| Compound | IC50 (µM) | Biological Activity | Reference |

|---|---|---|---|

| This compound | 13 | Quorum sensing inhibition | |

| Curcumin | 5 | Quorum sensing inhibition | |

| Indole-3-carboxaldehyde | 171 | Control (baseline for comparison) |

Case Study: Inhibition of Virulence Factors

In a comparative study on quorum sensing inhibition, this compound demonstrated a remarkable capacity to reduce virulence factors in Pseudomonas aeruginosa. At a concentration of 100 μg/ml, it inhibited:

- Pyocyanin Production : 92.5% inhibition

- Elastase Production : 79.85% inhibition

- Protease Production : 92.8% inhibition

- Alginate Production : 76.16% inhibition

These results indicate its potential role in developing new therapeutic strategies against bacterial infections .

Mechanism of Action

The mechanism of action of 5-bromoindole-3-carboxaldehyde involves its interaction with specific molecular targets. For example, it has been shown to inhibit quorum sensing in bacteria, which is a form of bacterial communication involved in the production of virulence factors. The bromination of the indole ring enhances its potency as a quorum sensing inhibitor .

Comparison with Similar Compounds

- Indole-3-carboxaldehyde

- 6-Bromoindole-3-carboxaldehyde

- 7-Bromoindole-3-carboxaldehyde

Comparison: 5-Bromoindole-3-carboxaldehyde is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity in various applications .

Biological Activity

5-Bromoindole-3-carboxaldehyde (5-BICA) is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

5-BICA is characterized by a bromine atom at the fifth position of the indole ring and an aldehyde functional group at the third position. Its molecular formula is C9H8BrN and it has a molecular weight of 224.05 g/mol. Various synthetic methods for 5-BICA have been reported, which include:

- Bromination of Indole Derivatives : This method involves the introduction of bromine into the indole structure, followed by formylation to yield 5-BICA.

- Reactions with Aldehydes : Utilizing different aldehydes in the presence of catalysts can also lead to the formation of 5-BICA.

Biological Activities

Research indicates that 5-BICA exhibits several significant biological activities, particularly in antimicrobial and quorum-sensing inhibition.

Antimicrobial Activity

5-BICA has shown promising results against various bacterial strains. A study evaluated its effect on Pseudomonas aeruginosa, revealing substantial inhibition of quorum-sensing-dependent virulence factors:

| Concentration (µg/ml) | Pyocyanin Inhibition (%) | Elastase Inhibition (%) | Protease Inhibition (%) | Alginate Inhibition (%) |

|---|---|---|---|---|

| 30 | 85.0 | 92.51 | 87.04 | 35.87 |

| 50 | 89.0 | 92.8 | 92.8 | 48.4 |

| 100 | 92.5 | 79.85 | 92.8 | 76.16 |

The results indicate that at higher concentrations, particularly at 100 µg/ml, there was a significant inhibition of pyocyanin production (92.5%) and elastase activity (79.85%) in strain Pa01, highlighting its potential as an antimicrobial agent against opportunistic pathogens like Pseudomonas aeruginosa .

Quorum Sensing Inhibition

In a comparative study on quorum sensing inhibition (QSI), 5-BICA demonstrated an IC50 value of 13 µM , marking it as significantly more effective than other brominated indole derivatives . This suggests that bromination enhances its inhibitory effects on bacterial communication systems, which are pivotal in biofilm formation and virulence.

Case Studies

- Inhibition of Pseudomonas aeruginosa Virulence Factors :

-

Cytotoxicity Studies :

- Research on related indole derivatives indicated that bromination generally increases cytotoxicity against sea urchin embryos, with specific compounds showing concentration-dependent inhibition of cell division . While direct studies on 5-BICA were not highlighted, these findings suggest a potential for cytotoxic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-bromoindole-3-carboxaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : this compound is commonly synthesized via condensation reactions. For example:

- Reaction with thiosemicarbazide : this compound (1.3 mmol) and thiosemicarbazide (1.3 mmol) are refluxed in ethanol (50 mL) for 1 hour. The product is recrystallized from ethanol for purification .

- Nitrovinyl derivative synthesis : Reacting the compound with ammonium acetate in nitromethane under reflux for 1 hour yields (E)-5-bromo-3-(2-nitrovinyl)-1H-indole. The crude product is washed with water and air-dried .

- Key Considerations : Solvent choice (ethanol vs. nitromethane) and reaction time impact product purity and yield. Ethanol-based methods are preferred for simplicity, while nitromethane enables nitrovinyl functionalization.

Q. How should this compound be stored to ensure stability?

- Methodological Answer : The compound is sensitive to temperature and should be stored below -20°C to prevent degradation. This is critical for maintaining reactivity in subsequent synthetic steps, such as forming Schiff bases or heterocyclic derivatives .

Q. What purification techniques are effective for isolating this compound derivatives?

- Methodological Answer : Recrystallization from ethanol is widely used. For example, after solvent removal via rotary evaporation, the residue is dissolved in hot ethanol and cooled to precipitate pure crystals. This method minimizes impurities in derivatives like thiosemicarbazones .

Advanced Research Questions

Q. How can crystallographic refinement resolve structural ambiguities in this compound derivatives?

- Methodological Answer : X-ray crystallography combined with refinement software (e.g., SHELX) can resolve hydrogen bonding and molecular geometry. Carbon-bound H atoms are placed in calculated positions using a riding model, while nitrogen-bound H atoms are located via difference Fourier maps. Distance restraints (e.g., N–H = 0.88 ± 0.01 Å) ensure accurate refinement .

Q. What mechanistic insights explain the formation of (E)-5-bromo-3-(2-nitrovinyl)-1H-indole from this compound?

- Methodological Answer : The reaction with ammonium acetate in nitromethane proceeds via a Henry reaction mechanism , where the aldehyde group undergoes nucleophilic attack by nitromethane-derived nitroalkane species. The acidic α-hydrogen of nitromethane facilitates enolate formation, leading to nitrovinyl conjugation. IR spectroscopy (e.g., 1666 cm⁻¹ for C=O) confirms product formation .

Q. How do structural modifications of this compound influence biological activity in comparative studies?

- Methodological Answer : Comparative studies with analogs (e.g., 5-methoxyindole-3-carboxylic acid or 6-bromoindole derivatives) highlight the role of substituents. For instance:

- The bromo group enhances electrophilic reactivity for cross-coupling reactions.

- Aldehyde functionality enables Schiff base formation for metal coordination or enzyme inhibition studies.

- Adding hydrophilic groups (e.g., diethylamino or hydroxypropyl) improves solubility and bioavailability .

Q. How can researchers address contradictions in synthetic yields reported across studies?

- Methodological Analysis : Yield discrepancies often arise from variations in:

- Reaction stoichiometry : Optimal molar ratios (e.g., 1:1 aldehyde-to-nucleophile) prevent side reactions.

- Catalyst use : Lack of catalysts in some protocols may reduce efficiency.

- Purification rigor : Incomplete recrystallization or chromatography can lower reported yields.

- Example : A 70% yield for imidazolidinone derivatives (via ethanol-based synthesis) contrasts with lower yields in nitrovinyl routes, reflecting solvent-dependent reactivity .

Q. Critical Considerations for Researchers

- Safety : While specific toxicity data for this compound is limited, related indole aldehydes (e.g., 5-chloro analogs) are classified as potential carcinogens. Use NIOSH-certified respirators and gloves during handling .

- Data Validation : Cross-reference spectroscopic data (e.g., IR peaks at 1666–1716 cm⁻¹ for carbonyl groups) with computational models to confirm structural assignments .

Properties

IUPAC Name |

5-bromo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEENKJZANBYXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236562 | |

| Record name | 5-Bromoindole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-03-2 | |

| Record name | 5-Bromoindole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoindole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 877-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromoindole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoindole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.